

# The ncBAF Complex: A Deep Dive into its Function and Therapeutic Potential

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## An In-depth Technical Guide for Researchers and Drug Development Professionals

The intricate landscape of gene regulation is orchestrated by a symphony of molecular machines, among which chromatin remodeling complexes play a pivotal role. These complexes dynamically alter the structure of chromatin, the tightly packaged form of DNA in eukaryotic cells, to control the accessibility of genetic information. The mammalian SWI/SNF (Switch/Sucrose Non-Fermentable) family of chromatin remodelers, also known as BAF (BRG1/BRM-associated factor) complexes, are key players in this process.<sup>[1][2]</sup> For years, the canonical BAF (cBAF) and polybromo-associated BAF (PBAF) complexes were the primary focus of research. However, a distinct and non-canonical BAF (ncBAF) complex has emerged as a critical regulator of gene expression with unique functions in development and disease.<sup>[1][3][4]</sup> This guide provides a comprehensive technical overview of the ncBAF complex, detailing its core functions, subunit composition, and the experimental methodologies used to elucidate its mechanisms.

## Core Function: A Unique Regulator of Chromatin Architecture

The fundamental role of the ncBAF complex is to modulate chromatin structure through ATP-dependent nucleosome remodeling.<sup>[1][5]</sup> This process involves the repositioning, eviction, or alteration of nucleosomes, the basic units of chromatin, thereby influencing the binding of transcription factors and other regulatory proteins to DNA.<sup>[1][5]</sup> A defining characteristic of the

ncBAF complex is its distinct genomic localization. Unlike its canonical counterparts, the ncBAF complex is uniquely enriched at CTCF (CCCTC-binding factor) sites and gene promoters.[3][4] CTCF is a key architectural protein involved in organizing the three-dimensional structure of the genome, suggesting that ncBAF plays a specialized role in maintaining higher-order chromatin organization and regulating gene expression at specific genomic loci.

## Subunit Composition: Distinguishing ncBAF from its Canonical Counterparts

The mammalian BAF complexes are large, multi-subunit assemblies with a modular organization.[6] While sharing a core set of subunits, including an ATPase engine (either SMARCA4/BRG1 or SMARCA2/BRM), the three major types of BAF complexes—cBAF, PBAF, and ncBAF—are defined by the presence of unique, mutually exclusive subunits.[1][5] The ncBAF complex is distinguished by the absence of several key cBAF and PBAF components and the presence of its signature subunits: BRD9 and GLTSCR1 (or its paralog GLTSCR1L).[1][5]

| Complex | Core Subunits (Shared)   | Unique/Defining Subunits     | Key Distinguishing Features                                       |
|---------|--|------------------------------|---|
| ncBAF   | SMARCA4/2,<br>SMARCC1,<br>SMARCD1, ACTL6A,<br>SMARCB1 (often absent in cancer contexts where ncBAF is essential) | BRD9, GLTSCR1/1L             | Lacks ARID1A/B, ARID2, PBRM1, PHF10, DPF1/2/3, and SMARCE1.[1][5] |
| cBAF    | SMARCA4/2,<br>SMARCC1/2,<br>SMARCD1/2/3,<br>ACTL6A, SMARCB1,<br>SMARCE1  | ARID1A/B, DPF1/2/3           | Contains ARID1A or ARID1B and members of the DPF family.          |
| PBAF    | SMARCA4/2,<br>SMARCC1/2,<br>SMARCD1/2/3,<br>ACTL6A, SMARCB1,<br>SMARCE1  | ARID2, PBRM1,<br>PHF10, BRD7 | Contains ARID2, PBRM1, and BRD7.[7]                               |

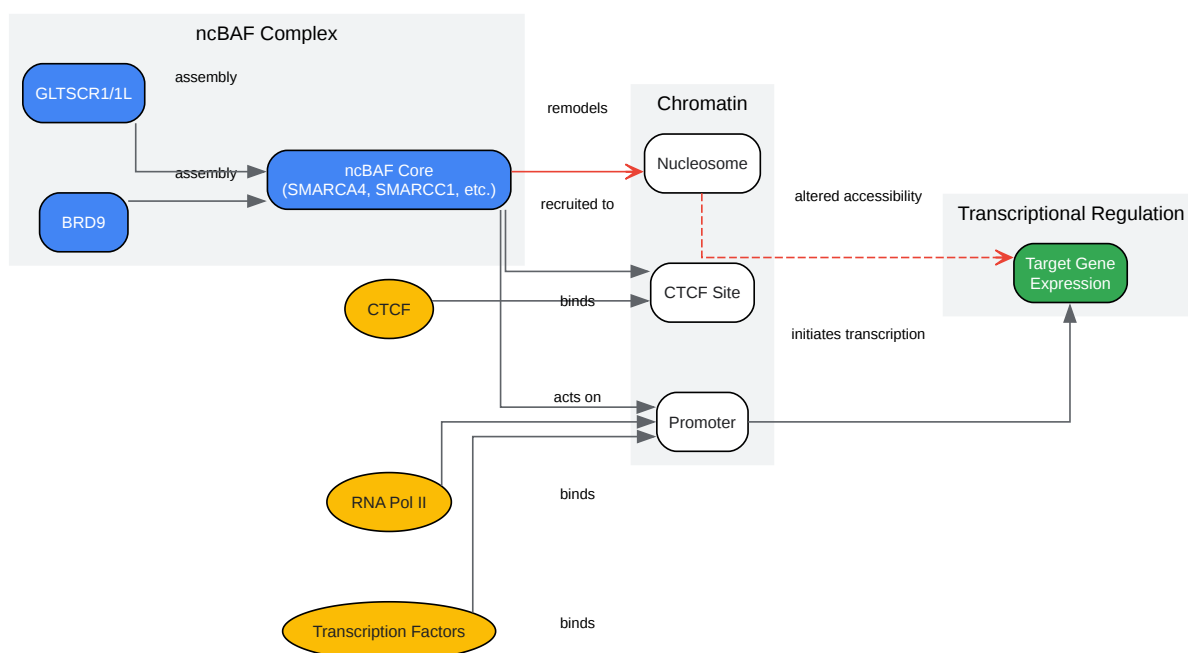
## Quantitative Insights into ncBAF Function

Quantitative analysis of the ncBAF complex's biochemical activities and its impact on gene expression is crucial for a complete understanding of its function. While detailed kinetic and affinity data are still emerging, several studies have provided valuable quantitative insights.

| Parameter                                    | Value/Observation  | Experimental Context   | Reference |
|--|--|--|-----------|
| Gene Expression Changes upon BRD9 Inhibition | Repression of myeloid maturation factors and tumor suppressor genes.   | Acute Myeloid Leukemia (AML) cell lines treated with a BRD9 inhibitor.                       | [3]       |
| Chromatin Accessibility Changes              | Reduced accessibility at GATA, ETS, and AP-1 motifs; increased accessibility at SNAIL, HIC, and TP53 motifs upon BRD9 inhibition.      | ATAC-seq in AML cell lines following BRD9 bromodomain inhibition.                            | [3]       |
| Protein Interactions of BRD9 Splice Isoform  | Augmented interaction with core ncBAF subunits (BICRA, SMARCA4, SMARCC1); decreased binding of auxiliary proteins (SPEN, BRCA2, CHD9). | Protein interactome analysis of a BRD9 splice isoform in Chronic Lymphocytic Leukemia (CLL). | [8][9]    |

## Molecular Interactions and Signaling Pathways

The ncBAF complex does not function in isolation; it is part of a complex network of interactions that regulate gene expression. Its recruitment to specific genomic locations and its interplay with other proteins are key to its function.



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Figure 1. Molecular interactions of the ncBAF complex.

The ncBAF complex is recruited to chromatin, in part, through its association with CTCF-bound regions and promoters. The bromodomain of the BRD9 subunit is thought to play a role in "reading" acetylated histone marks, which can contribute to the complex's localization and activity. Once recruited, the ATPase activity of SMARCA4/2 remodels nucleosomes, creating a more accessible chromatin environment that facilitates the binding of transcription factors and the transcriptional machinery, ultimately leading to changes in the expression of target genes.

# Experimental Protocols for Studying the ncBAF Complex

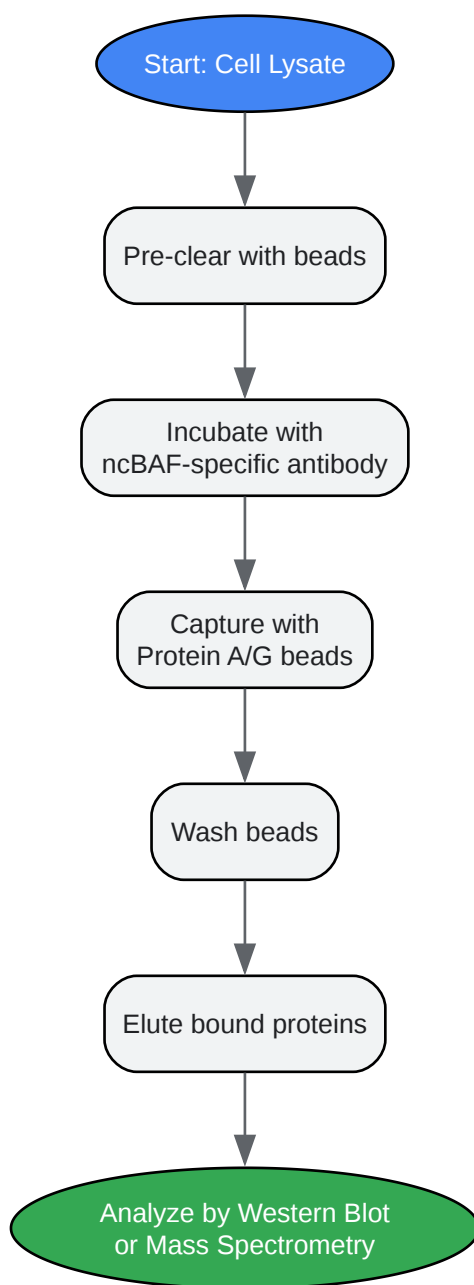
Elucidating the function of the ncBAF complex requires a combination of biochemical, proteomic, and genomic approaches. Below are detailed methodologies for key experiments.

## Co-immunoprecipitation (Co-IP) for Identifying ncBAF Protein Interactions

This technique is used to isolate the ncBAF complex and identify its interacting partners from cell lysates.

Methodology:

- **Cell Lysis:** Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
- **Pre-clearing:** Incubate the cell lysate with protein A/G agarose or magnetic beads to reduce non-specific binding.
- **Immunoprecipitation:** Incubate the pre-cleared lysate with an antibody specific to an ncBAF subunit (e.g., anti-BRD9 or anti-GLTSCR1) overnight at 4°C with gentle rotation.
- **Immune Complex Capture:** Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.
- **Washing:** Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.
- **Elution:** Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer or by using a gentle elution buffer (e.g., glycine-HCl, pH 2.5).
- **Analysis:** Analyze the eluted proteins by Western blotting or mass spectrometry to identify interacting partners.



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Figure 2. Co-immunoprecipitation workflow.

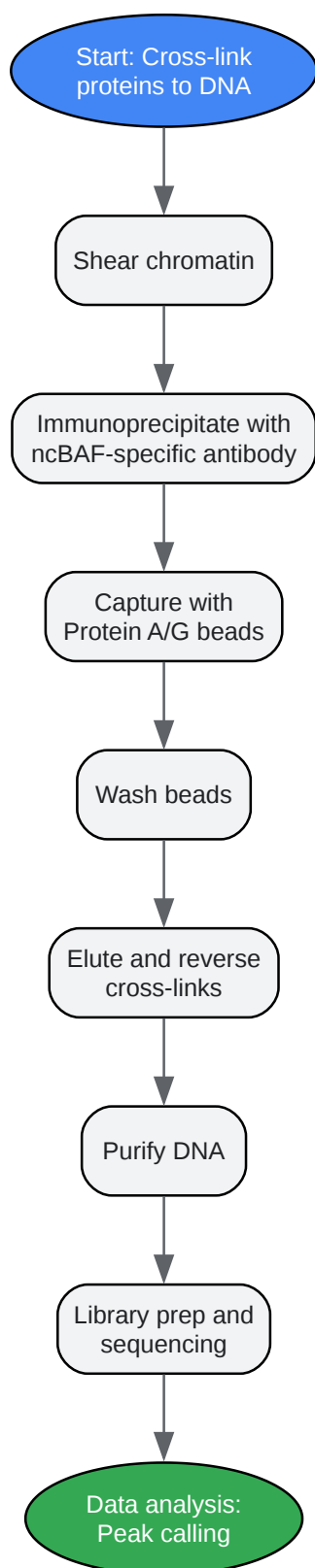
## Chromatin Immunoprecipitation sequencing (ChIP-seq) for Mapping ncBAF Genomic Occupancy

ChIP-seq is a powerful technique to identify the genome-wide binding sites of ncBAF subunits.

Methodology:

- Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
- Chromatin Preparation: Lyse the cells and sonicate or enzymatically digest the chromatin to generate fragments of 200-600 bp.
- Immunoprecipitation: Incubate the sheared chromatin with an antibody against an ncBAF subunit (e.g., anti-BRD9).
- Immune Complex Capture: Use protein A/G beads to pull down the antibody-chromatin complexes.
- Washing: Wash the beads to remove non-specifically bound chromatin.
- Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.
- DNA Purification: Purify the immunoprecipitated DNA.
- Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
- Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of enrichment.





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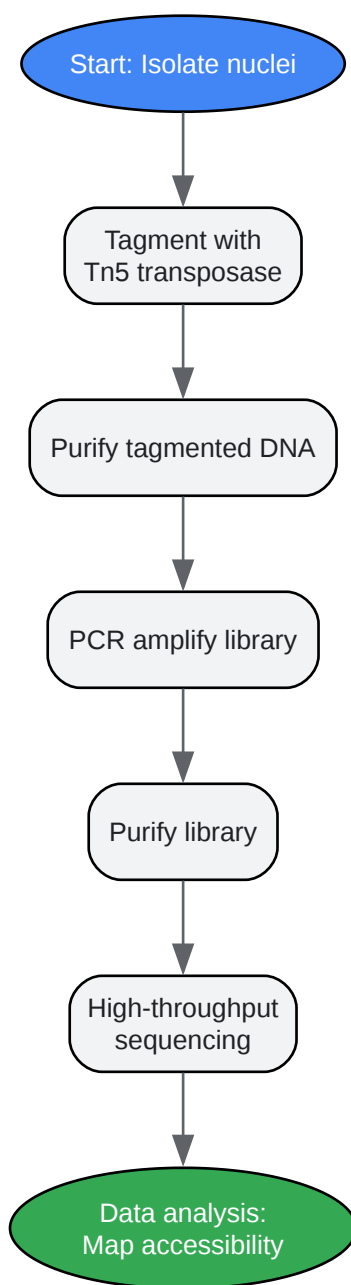
Figure 3. ChIP-seq experimental workflow.

## Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) to Profile Chromatin Accessibility

ATAC-seq is used to assess genome-wide chromatin accessibility changes resulting from ncBAF activity.

Methodology:

- **Cell Preparation:** Harvest a small number of cells (e.g., 50,000) and lyse them to isolate nuclei.
- **Tagmentation:** Incubate the nuclei with a hyperactive Tn5 transposase pre-loaded with sequencing adapters. The transposase will cut and ligate adapters into accessible regions of the genome.
- **DNA Purification:** Purify the tagmented DNA fragments.
- **PCR Amplification:** Amplify the tagmented DNA using PCR to add sequencing indices and generate a sequencing library.
- **Library Purification and Sequencing:** Purify the PCR library and perform high-throughput sequencing.
- **Data Analysis:** Align the sequencing reads to the reference genome. The density of reads in a particular region corresponds to the level of chromatin accessibility.



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Figure 4. ATAC-seq experimental workflow.

## The ncBAF Complex in Disease and as a Therapeutic Target

The critical role of the ncBAF complex in gene regulation makes its dysregulation a contributing factor to various diseases, most notably cancer.<sup>[10]</sup> A fascinating concept that has emerged is

that of "synthetic lethality." In certain cancers, such as synovial sarcoma and malignant rhabdoid tumors, the cBAF complex is perturbed due to mutations or loss of specific subunits (e.g., SMARCB1).[3][4] In these contexts, the cancer cells become dependent on the remaining ncBAF complex for their survival and proliferation.[3][4] This dependency creates a therapeutic window, where inhibiting the ncBAF complex can selectively kill cancer cells while sparing normal cells that have a functional cBAF complex.

The subunits unique to the ncBAF complex, particularly BRD9, have become attractive targets for drug development.[3] Small molecule inhibitors and degraders of BRD9 have shown promise in preclinical models of cBAF-mutant cancers, highlighting the therapeutic potential of targeting the ncBAF complex.[3][4]

## Conclusion

The ncBAF complex represents a specialized branch of the BAF family of chromatin remodelers with distinct subunit composition, genomic localization, and regulatory functions. Its unique role in maintaining gene expression, particularly in the context of cBAF-deficient cancers, has positioned it as a significant target for novel cancer therapies. The continued application of advanced genomic and proteomic techniques will undoubtedly unravel further intricacies of ncBAF function, paving the way for the development of targeted therapeutics for a range of human diseases.

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